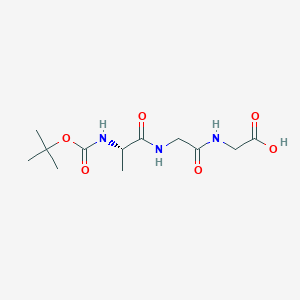

Boc-ala-Gly-Gly-OH

描述

Synthesis Analysis

The synthesis of peptides similar to "Boc-ala-Gly-Gly-OH" often involves the condensation of amino acids in a specific sequence, employing protective groups like Boc (tert-butoxycarbonyl) to prevent unwanted reactions. Studies on peptides have explored various synthetic routes, including solid-phase synthesis and fragment condensation on polymer supports, to achieve high yield and purity of targeted peptides (Weber & Andre, 1975).

Molecular Structure Analysis

X-ray diffraction analysis plays a crucial role in determining the molecular structure of peptides. For instance, the crystal and molecular structure of a pentapeptide containing dehydrophenylalanine residues was determined, revealing a 3_10-helical conformation characterized by the presence of two type III' beta-turns (Ciajolo et al., 1990). This analysis provides insights into the spatial arrangement of atoms within the peptide, crucial for understanding its chemical reactivity and interaction with other molecules.

Chemical Reactions and Properties

Peptides undergo various chemical reactions, including acylation, alkylation, and deprotection, influenced by their structure and the presence of protective groups. Studies have explored the influence of different N-α-protecting groups on the secondary structure of peptides, indicating the Fmoc group supports mainly a β-sheet conformation, while Boc group has less impact (Larsen et al., 1993). These reactions are essential for peptide synthesis and modification, impacting their physical and biological properties.

Physical Properties Analysis

The physical properties of peptides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and amino acid composition. X-ray diffraction analysis provides valuable information on peptide crystal structures, which can be related to their physical stability and solubility. For instance, the crystalline structure analysis of peptides reveals specific conformational features, such as β-turns and helical conformations, which are critical for their physical properties (Ciajolo et al., 1990).

科学研究应用

- Boc-ala-Gly-Gly-OH 由于其 Boc(叔丁氧羰基)保护基团,在肽合成中被广泛使用。 该基团允许在肽组装过程中选择性脱保护,确保有效偶联反应。 研究人员使用 this compound 作为构建块来创建具有精确序列的更长肽 .

- 为了寻求更环保的选择,科学家们探索了基于水的肽合成方法。 this compound 在环境友好的方法中起着至关重要的作用。 通过利用水作为溶剂和纳米级反应物,研究人员在没有有机溶剂的情况下实现了肽合成。 这种策略符合可持续化学原理并最大限度地减少了对环境的影响 .

- This compound 有助于合成神经保护药物的类似物。 研究人员已经使用它来创建三肽,如 H-Gly-Pro-Glu-OH,它可能在神经系统疾病中具有治疗潜力 .

- This compound 在涉及腙和靛红素的烯丙基化反应中充当促进剂。 这些反应在有机合成和药物发现中很有价值 .

- 研究人员已经证明了使用 Boc-氨基酸纳米粒子在水性微波辅助固相方案中合成复杂肽。 例如,Val-Ala-Val-Ala-Gly-OH,一种具有挑战性的序列模型肽,可以使用这种方法有效地合成 .

- Boc 策略涉及 Boc 基团脱保护,非常适合工业和绿色化学。 它在脱保护过程中只产生气体作为副产物,使其环保 .

肽合成和固相化学

环境友好的肽合成

神经保护药物类似物合成

烯丙基化反应和促进剂作用

水性微波辅助固相合成

工业化学和绿色化学

总而言之,this compound 在肽合成、可持续化学、药物类似物开发和专门反应中具有应用。 其多功能性和与绿色方法的兼容性使其成为科学研究中宝贵的化合物 . 如果你想了解更多关于任何特定应用的信息,请随时提问!

作用机制

Target of Action

Boc-ala-Gly-Gly-OH, also known as N-tert-butoxycarbonyl-alanyl-glycyl-glycine, is a tripeptide that is primarily involved in peptide synthesis . The primary targets of this compound are the amino and carboxyl groups of amino acids involved in peptide formation .

Mode of Action

The compound interacts with its targets through a process known as selective acylation Then, the designated carboxyl function is selectively activated so that it will acylate the one remaining free amine . This process allows for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group .

Biochemical Pathways

this compound plays a crucial role in the biochemical pathway of peptide synthesis . It is involved in the formation of dipeptides and tripeptides, which are essential components of proteins . The compound’s action affects the peptide synthesis pathway and its downstream effects, which include protein formation and function.

Result of Action

The result of this compound’s action is the formation of specific peptide bonds, leading to the synthesis of dipeptides and tripeptides . This contributes to protein formation, which is essential for various biological functions.

属性

IUPAC Name |

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBHQSRGHUDSSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

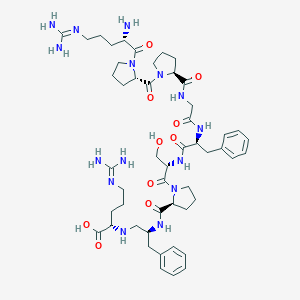

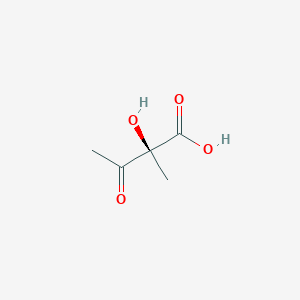

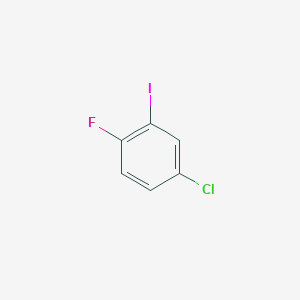

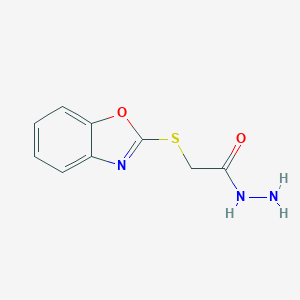

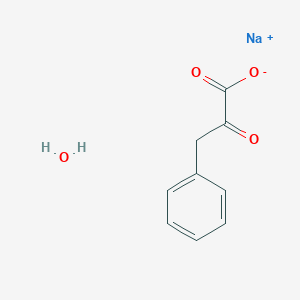

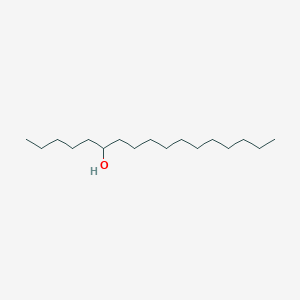

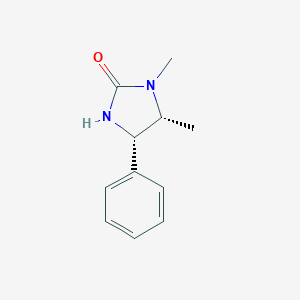

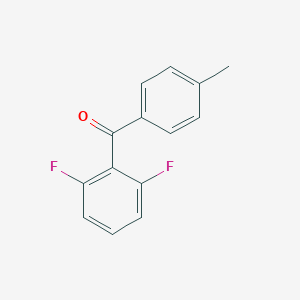

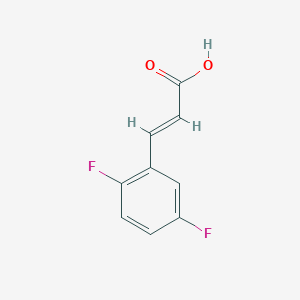

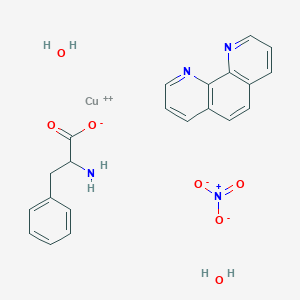

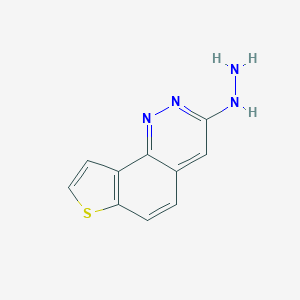

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。